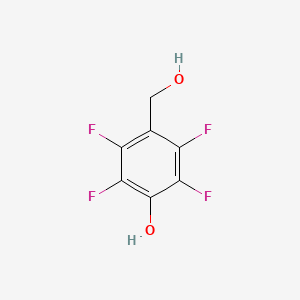
2,3,5,6-Tetrafluoro-4-(hydroxymethyl)phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3,5,6-Tetrafluoro-4-(hydroxymethyl)phenol is a fluorinated phenol derivative with the molecular formula C8H6F4O2 and a molecular weight of 210.129 g/mol . This compound is characterized by the presence of four fluorine atoms and a hydroxymethyl group attached to a phenol ring, making it a unique and valuable chemical in various research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,5,6-Tetrafluoro-4-(hydroxymethyl)phenol typically involves the fluorination of phenol derivatives. One common method includes the use of octafluorotoluene as a starting reagent . The reaction conditions often involve the use of tert-butyl alcohol as a diluent, which helps in achieving the desired product with minimal by-products .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve large-scale fluorination processes using similar reagents and conditions as those used in laboratory synthesis. The use of advanced fluorination techniques and optimized reaction conditions ensures high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2,3,5,6-Tetrafluoro-4-(hydroxymethyl)phenol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form different fluorinated phenol derivatives.
Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions include various fluorinated phenol derivatives, aldehydes, and carboxylic acids, depending on the type of reaction and the reagents used.
Wissenschaftliche Forschungsanwendungen
2,3,5,6-Tetrafluoro-4-(hydroxymethyl)phenol has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of complex fluorinated organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 2,3,5,6-Tetrafluoro-4-(hydroxymethyl)phenol involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms enhances its reactivity and ability to form stable complexes with various biomolecules. The hydroxymethyl group allows for further functionalization, making it a versatile compound in chemical and biological studies.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,3,5,6-Tetrafluorophenol: Similar in structure but lacks the hydroxymethyl group.
2,3,5,6-Tetrafluoro-4-(trifluoromethyl)phenol: Contains a trifluoromethyl group instead of a hydroxymethyl group.
4-(Hydroxymethyl)phenol: Lacks the fluorine atoms and has different reactivity and properties.
Uniqueness
2,3,5,6-Tetrafluoro-4-(hydroxymethyl)phenol is unique due to the combination of fluorine atoms and a hydroxymethyl group, which imparts distinct chemical and physical properties. This combination makes it a valuable compound for various research and industrial applications, offering advantages in terms of reactivity, stability, and versatility.
Eigenschaften
CAS-Nummer |
61596-38-1 |
|---|---|
Molekularformel |
C7H4F4O2 |
Molekulargewicht |
196.10 g/mol |
IUPAC-Name |
2,3,5,6-tetrafluoro-4-(hydroxymethyl)phenol |
InChI |
InChI=1S/C7H4F4O2/c8-3-2(1-12)4(9)6(11)7(13)5(3)10/h12-13H,1H2 |
InChI-Schlüssel |
OERWOOHCPAZTKC-UHFFFAOYSA-N |
Kanonische SMILES |
C(C1=C(C(=C(C(=C1F)F)O)F)F)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-{[2-Methyl-5-(propan-2-yl)cyclopentyl]methyl}cyclopent-2-en-1-one](/img/structure/B14588189.png)

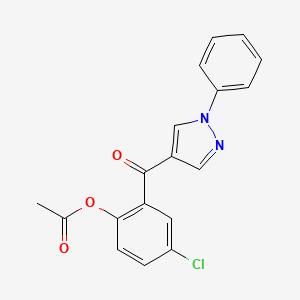
![2-[[(2S)-2-[(4-methylphenyl)sulfonylamino]propanoyl]amino]acetyl azide](/img/structure/B14588205.png)
![Propyl 2-[(2,4-dichlorophenoxy)acetyl]hydrazine-1-carboxylate](/img/structure/B14588212.png)
![Ethyl methyl [hydroxy(phenyl)methyl]phosphonate](/img/structure/B14588216.png)
![N-[1,1-Bis(dimethylamino)propyl]prop-2-enamide](/img/structure/B14588226.png)
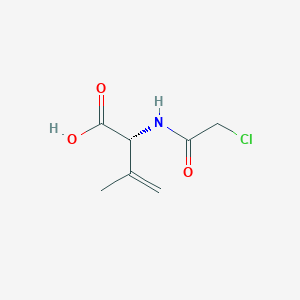
![N-tert-Butyl-N'-[2-(pyridin-2-yl)pyrimidin-4-yl]urea](/img/structure/B14588247.png)

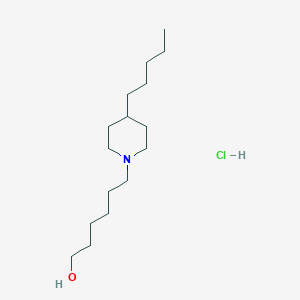
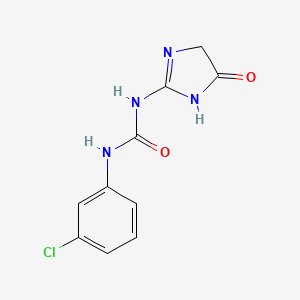
![3,3'-[(E)-Diazenediyl]bis(3-methyl-2-methylidenebutanoic acid)](/img/structure/B14588277.png)
methanone](/img/structure/B14588278.png)
